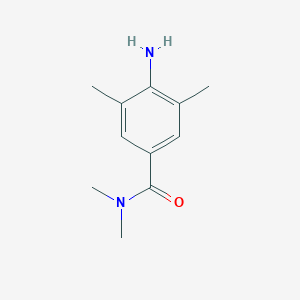

4-amino-N,N,3,5-tetramethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

4-amino-N,N,3,5-tetramethylbenzamide |

InChI |

InChI=1S/C11H16N2O/c1-7-5-9(11(14)13(3)4)6-8(2)10(7)12/h5-6H,12H2,1-4H3 |

InChI Key |

DTACCDZGYGHYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 4 Amino N,n,3,5 Tetramethylbenzamide

Synthetic Pathways to 4-Amino-N,N,3,5-Tetramethylbenzamide

The construction of this compound can be approached through several synthetic routes. These pathways typically involve the initial synthesis of a substituted benzoic acid precursor, followed by amidation and functional group transformations.

The formation of the N,N-dimethylbenzamide core of the target molecule is a critical step that can be achieved through established amidation protocols. One of the most common and effective methods involves the conversion of a carboxylic acid to a more reactive acyl chloride, which then readily reacts with a secondary amine.

Specifically, the precursor 4-amino-3,5-dimethylbenzoic acid or its nitro-substituted counterpart can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. reddit.com This highly reactive intermediate is then subjected to nucleophilic attack by dimethylamine (B145610) to yield the desired N,N,3,5-tetramethylbenzamide. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternative classical methods for amidation include the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that then reacts with dimethylamine. These methods are generally milder than the acyl chloride route and are compatible with a wider range of functional groups.

A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines using thionyl chloride has been developed, offering an efficient route to compounds like N,N,3,5-tetramethylbenzamide. rsc.org This process is effective even with sterically hindered amines and proceeds with good yields. rsc.org

The synthesis of this compound relies on the availability of a key precursor, 4-amino-3,5-dimethylbenzoic acid. A plausible synthetic route to this intermediate begins with 3,5-dimethylaniline (B87155). The amino group of 3,5-dimethylaniline can be protected, for instance, by acetylation, to direct subsequent reactions and prevent unwanted side reactions. The protected compound can then undergo Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions to introduce the desired substituents.

A more direct approach involves starting from a commercially available substituted toluene (B28343) derivative. For instance, beginning with 3,5-dimethylphenol, one could perform a nitration reaction, followed by methylation of the hydroxyl group. Subsequent oxidation of the methyl groups to a carboxylic acid and reduction of the nitro group would yield the desired 4-amino-3,5-dimethylbenzoic acid.

Alternatively, a synthetic pathway can be designed starting from 3,5-dimethylbenzoic acid. Nitration of this starting material would yield 4-nitro-3,5-dimethylbenzoic acid. The nitro group can then be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to afford 4-amino-3,5-dimethylbenzoic acid. unimi.it

Another viable strategy is to first synthesize N,N,3,5-tetramethyl-4-nitrobenzamide. This can be achieved by the amidation of 4-nitro-3,5-dimethylbenzoic acid with dimethylamine. The resulting nitro-substituted amide can then be reduced to the target this compound. This reduction can be accomplished using standard conditions, such as catalytic hydrogenation over palladium on carbon (Pd/C) or using reducing agents like iron in acetic acid. researchgate.net

| Precursor | Synthetic Approach | Key Reactions |

| 4-Amino-3,5-dimethylbenzoic acid | From 3,5-dimethylaniline | Protection, Electrophilic Aromatic Substitution |

| 4-Amino-3,5-dimethylbenzoic acid | From 3,5-dimethylphenol | Nitration, Methylation, Oxidation, Reduction |

| 4-Amino-3,5-dimethylbenzoic acid | From 3,5-dimethylbenzoic acid | Nitration, Reduction |

| This compound | From N,N,3,5-tetramethyl-4-nitrobenzamide | Amidation, Reduction |

Recent advancements in synthetic methodology have introduced novel approaches for the formation of amide bonds, including those in N,N-disubstituted systems. Photoredox catalysis, utilizing visible light to initiate chemical transformations, has emerged as a powerful tool in organic synthesis. nih.gov This methodology offers mild reaction conditions and a high degree of functional group tolerance.

While direct photoredox-catalyzed N,N-dimethylation of a primary amide is not a standard transformation, related C-N coupling reactions have been developed. For instance, visible-light-mediated methods for the construction of N-monoalkylated products from benzamides and benzyl (B1604629) alcohols have been reported. nih.gov These reactions proceed smoothly in the presence of a photosensitizer like eosin (B541160) Y. nih.gov

Furthermore, photoredox catalysis has been employed in the radical alkylation of imines, which are structurally related to amides, using 4-alkyl-1,4-dihydropyridines as alkylating agents. organic-chemistry.org This highlights the potential of radical-based strategies for the formation of C-N bonds under mild, light-induced conditions. The development of a direct photoredox-catalyzed synthesis of N,N-dimethylbenzamides from a suitable precursor and a dimethylamine source represents an area of ongoing research interest.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the classical amidation route involving an acyl chloride, several parameters can be adjusted.

| Parameter | Variation | Effect on Reaction |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride | Oxalyl chloride is often milder and produces gaseous byproducts, simplifying workup. |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Toluene | The choice of solvent can influence reaction rate and solubility of intermediates. |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | An excess of a non-nucleophilic base is used to scavenge the HCl byproduct. |

| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control the initial exothermic reaction. |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or LC-MS to determine completion. |

When using coupling reagents, the choice of the specific reagent and any additives can significantly impact the reaction's efficiency. The stoichiometry of the coupling agent and the amine is also a critical factor to consider. For the reduction of a nitro-substituted precursor, the choice of catalyst, solvent, and hydrogen pressure (for catalytic hydrogenation) or the type and amount of reducing agent will need to be optimized to ensure complete conversion without affecting other functional groups.

Structural Modifications and Analogue Synthesis of this compound

The structure of this compound offers opportunities for further derivatization to generate a library of analogues. The primary site for such modifications is the aromatic amino group.

The primary amino group at the 4-position of the benzene (B151609) ring is a versatile handle for introducing a wide range of functional groups through acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using various acylating agents to form the corresponding N-acyl derivatives. This can be achieved by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. mdpi.com This reaction allows for the introduction of a diverse array of acyl groups, including simple alkyl and aryl moieties, as well as more complex functionalities. The use of benzotriazole (B28993) chemistry provides a mild and efficient method for the N-acylation of amines in water, which could be applicable for the derivatization of the target compound. mdpi.com

Alkylation: N-alkylation of the aromatic amino group can also be accomplished, though it can be more challenging to control than acylation. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines. masterorganicchemistry.com However, under carefully controlled conditions, mono-alkylation can be achieved. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for introducing alkyl groups.

Modern catalytic methods, such as those employing photoredox catalysis, have also been developed for the alkylation of amines and their derivatives, offering milder and more selective alternatives to traditional methods. organic-chemistry.org These derivatization strategies allow for the systematic modification of the physicochemical properties of this compound, enabling the exploration of structure-activity relationships in various contexts.

Exploration of Substituent Effects on the Benzamide (B126) Moiety

The electronic and steric properties of the benzamide moiety are significantly influenced by the nature and position of its substituents. In the case of this compound, the ring is heavily substituted, which dictates its reactivity and physicochemical properties. The 4-amino group is a powerful electron-donating group (EDG) that increases the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. This enhanced nucleophilicity can influence the site-selectivity of further electrophilic aromatic substitution reactions, although the existing steric hindrance from the adjacent methyl groups presents a significant challenge.

The two methyl groups at positions 3 and 5 provide steric bulk around the 4-amino group and the amide functionality. This steric hindrance can affect the rate and feasibility of reactions involving these groups. For instance, N-alkylation or N-acylation of the 4-amino group would be slower compared to a less hindered aniline (B41778) derivative. Similarly, the reactivity of the amide group can be influenced by these adjacent substituents.

Table 1: General Substituent Effects on the Benzamide Ring

| Substituent Type | Position Effects | Influence on Reactivity | Example Groups |

|---|---|---|---|

| Electron-Donating Groups (EDG) | Activate the ring towards electrophilic substitution, primarily at ortho and para positions. | Increases nucleophilicity of the ring and the amino group. | -NH₂, -OH, -OR, -CH₃ |

| Electron-Withdrawdrawing Groups (EWG) | Deactivate the ring towards electrophilic substitution, directing incoming groups to the meta position. | Decreases the nucleophilicity of the ring and basicity of the amino group. | -NO₂, -CN, -C(O)R, -SO₃H |

| Steric Hindrance | Can block or slow down reactions at nearby functional groups. | Dictates regioselectivity and can necessitate more forceful reaction conditions. | -C(CH₃)₃, -I, multiple alkyl groups |

Synthesis of Isotope-Labeled Analogues of this compound for Mechanistic Studies

Isotope-labeled compounds are indispensable tools for elucidating reaction mechanisms, quantifying metabolic pathways, and enhancing analytical detection. chempep.com The synthesis of labeled analogues of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Chemical synthesis offers precise control over the location of the isotopic label. chempep.com For instance, to introduce a ¹⁵N label at the 4-amino position, a synthetic route could start with a precursor molecule that is subsequently nitrated using a ¹⁵N-nitrating agent. The resulting nitro group can then be reduced to the labeled ¹⁵N-amino group. Alternatively, ¹⁵NH₄Cl or ¹⁵NH₄OH can be used in amination reactions to introduce the label. nih.gov

For ¹³C labeling, one could start with ¹³C-labeled precursors. For example, introducing ¹³C into the methyl groups could be achieved using ¹³C-methyl iodide in a suitable alkylation step on a precursor molecule. Labeling the benzamide's carbonyl carbon can be accomplished by using a ¹³C-labeled carboxylating agent during the formation of the benzoic acid derivative. Such labeled compounds are invaluable in mass spectrometry-based quantitative analyses. nih.govresearchgate.net

A hypothetical pathway for deuterium labeling of the aromatic ring could involve acid-catalyzed electrophilic substitution in a deuterated solvent. The specific positions and the efficiency of labeling would depend on the reaction conditions and the directing effects of the existing substituents.

Preparation of Sterically Hindered this compound Derivatives

The structure of this compound is characterized by significant steric congestion around the amide and amino functionalities due to the ortho-methyl groups and the N,N-dimethylamide. The synthesis of this compound and its even more hindered derivatives poses a challenge that often cannot be overcome by standard amidation methods.

Formation of the amide bond in sterically demanding contexts requires highly efficient coupling reagents or harsh reaction conditions. Traditional methods may result in low yields due to the difficulty of the amine and carboxylic acid components approaching each other. Advanced coupling agents have been developed to overcome these steric barriers.

Furthermore, creating derivatives by modifying the 4-amino group is also complicated by steric hindrance. Standard alkylation or acylation reactions may proceed slowly or not at all. Therefore, more reactive electrophiles or catalyzed reactions, potentially involving transition metals, might be necessary to achieve the desired transformation. The synthesis of related benzamide derivatives has been shown to be efficient and environmentally friendly when using specific activating agents that facilitate the reaction under mild conditions. mdpi.com

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Sustainability Considerations in Amidation Reactions

The synthesis of amides, a cornerstone of medicinal chemistry, has traditionally relied on solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), which are now recognized as environmentally problematic. rsc.org Green chemistry principles advocate for their replacement with more sustainable alternatives. Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and cyclopentyl methyl ether (CPME) can be viable replacements in many amidation reactions, often providing comparable reaction rates and yields. rsc.orgrsc.org

The choice of a green solvent is guided by factors including low toxicity, biodegradability, high boiling point for thermal efficiency, and derivation from renewable resources. For example, p-cymene, a bio-based solvent, has been identified as a superior alternative to toluene for certain silica-catalyzed amidation reactions, with its higher boiling point leading to improved yields. acs.org The use of water as a solvent is an ideal green option, and recent methodologies have been developed for reductive amidation of nitroarenes in aqueous media, which is a highly sustainable approach. researchgate.net

Table 2: Comparison of Traditional vs. Green Solvents for Amidation

| Solvent | Type | Key Issues / Benefits | Boiling Point (°C) |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, high volatility. rsc.org | 40 |

| N,N-Dimethylformamide (DMF) | Traditional | Reproductive toxicity, high boiling point makes removal difficult. rsc.org | 153 |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Derived from renewable resources, lower environmental impact. rsc.org | 80 |

| Ethyl Acetate (EtOAc) | Green | Low toxicity, readily biodegradable. rsc.org | 77 |

Energy Efficiency in Photochemical Synthesis of Benzamide Analogues

Photochemical synthesis, particularly using visible-light photoredox catalysis, represents a significant advance in energy-efficient chemical transformations. nih.gov These reactions can often be conducted at room temperature, drastically reducing the energy consumption associated with heating required for conventional thermal reactions. This approach provides a sustainable platform for activating organic molecules and enabling controlled radical reactions under mild conditions. nih.gov

The synthesis of amides via visible-light-mediated reactions has been successfully demonstrated through various pathways, such as the oxidative amidation of enamines or the rearrangement of oximes. nih.gov For instance, the conversion of benzylamines to the corresponding amides can be achieved using a suitable photocatalyst and a mild oxidant under visible light irradiation. nih.gov This methodology avoids the need for stoichiometric activating agents typically required in classic condensation reactions, further enhancing the sustainability of the process. The high energy efficiency and mild conditions make photochemical methods an attractive green alternative for the synthesis of this compound and its analogues.

Advanced Spectroscopic and Structural Elucidation of 4 Amino N,n,3,5 Tetramethylbenzamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

The complete assignment of proton (¹H) and carbon (¹³C) signals for 4-amino-N,N,3,5-tetramethylbenzamide is achieved through a combination of one-dimensional and two-dimensional NMR experiments. While specific experimental data for this exact molecule is not widely published, a detailed assignment can be predicted based on established chemical shift principles and data from analogous compounds such as N,N-dimethylbenzamide and its substituted derivatives. rsc.org

¹H NMR Spectroscopy: The proton spectrum is expected to be relatively simple. The two aromatic protons at positions 2 and 6 are chemically equivalent and should appear as a single sharp singlet. The amino (NH₂) protons would typically present as a broad singlet. Due to restricted rotation around the C(O)−N amide bond, the two N-methyl groups are diastereotopic and would likely appear as two distinct singlets, especially at lower temperatures. The two methyl groups on the aromatic ring at positions 3 and 5 are equivalent and will produce a single singlet.

¹³C NMR Spectroscopy: The carbon spectrum provides insight into the carbon framework. The carbonyl carbon (C=O) is expected to resonate at the lowest field (most deshielded). The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents (amino, methyl, and amide groups). The carbons of the N-methyl and aromatic methyl groups will be found in the upfield region.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): In this specific molecule, a COSY experiment would be of limited use for the aromatic system as there are no vicinal protons to show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for directly correlating each proton signal with its attached carbon atom. It would definitively link the singlet for H-2/H-6 to its corresponding carbon signal and the methyl proton signals to their respective carbon signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing the connectivity across multiple bonds and assigning quaternary carbons. Key expected correlations would include:

Correlations from the N-methyl protons to the carbonyl carbon.

Correlations from the aromatic methyl protons to the C-3/C-5, C-2/C-6, and C-4 carbons.

Correlations from the aromatic H-2/H-6 proton to the C-4, C-1, and carbonyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C=O | - | ~171 | N-CH₃ |

| C-1 | - | ~136 | H-2/6, Ar-CH₃ |

| C-2/6 | ~7.0-7.2 (s, 2H) | ~128 | H-2/6 (to C4, C=O) |

| C-3/5 | - | ~130 | Ar-CH₃ |

| C-4 | - | ~145 | H-2/6, Ar-CH₃ |

| NH₂ | ~3.5-4.5 (br s, 2H) | - | - |

| N(CH₃)₂ | ~2.9, ~3.1 (2 x s, 6H) | ~35, ~39 | C=O |

| Ar-CH₃ | ~2.2 (s, 6H) | ~20 | C-2/6, C-3/5, C-4 |

Note: Chemical shifts are estimated and can vary based on solvent and experimental conditions. The appearance of two distinct signals for N(CH₃)₂ depends on the temperature and the energy barrier to rotation around the C-N amide bond.

The chemical shifts of NMR-active nuclei, particularly protons involved in hydrogen bonding, are sensitive to the solvent environment. researchgate.nettandfonline.com Studying the NMR spectrum of this compound in a range of deuterated solvents can reveal information about solute-solvent interactions.

Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): In chloroform, the amino (NH₂) protons would engage in minimal hydrogen bonding, resulting in a relatively upfield chemical shift. In an aromatic solvent like benzene (B151609), anisotropic effects are expected, where the solvent molecules form loose complexes with the solute. researchgate.netacs.org This typically leads to an upfield shift (shielding) of solute protons that are located in the shielding cone of the benzene ring.

Polar Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): In hydrogen-bond accepting solvents like DMSO-d₆, the amino protons will act as hydrogen bond donors to the solvent's oxygen atom. nih.gov This interaction deshields the protons, causing a significant downfield shift in their resonance compared to their position in CDCl₃. nih.gov The amide protons of various benzamide (B126) derivatives show large solvent shifts (Δδ of 1-2 ppm) for NH protons when moving from CDCl₃ to DMSO. nih.gov

Polar Protic Solvents (e.g., CD₃OD): In protic solvents like methanol (B129727), the amino protons can exchange with the solvent's deuterium (B1214612) atoms, which can lead to signal broadening or disappearance. The solvent can also act as both a hydrogen bond donor and acceptor, leading to complex shifts in various proton resonances.

The chemical shift difference between the two N-methyl groups can also be solvent-dependent, as the polarity of the solvent can influence the contribution of the resonance form with a C=N⁺ double bond, thereby affecting the rotational barrier and the magnetic environment of the methyl groups. tandfonline.com

The stereodynamics of this compound are primarily dictated by hindered rotation (atropisomerism) around two key single bonds: the Ar−C(O) bond and the C(O)−N bond. Dynamic NMR (DNMR) spectroscopy is the principal tool for investigating these conformational processes. unibas.it

The most significant rotational barrier in N,N-dimethylbenzamides is that of the C(O)−N bond, which possesses partial double-bond character due to resonance. nih.gov This restricted rotation makes the two N-methyl groups chemically inequivalent (diastereotopic).

Low-Temperature NMR: At sufficiently low temperatures, the rotation around the C(O)−N bond is slow on the NMR timescale. This "frozen" conformation results in two distinct signals for the two N-methyl groups in both ¹H and ¹³C NMR spectra.

Coalescence Temperature: As the temperature of the sample is increased, the rate of rotation increases. The two separate signals for the N-methyl groups broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature.

High-Temperature NMR: At temperatures above coalescence, the C−N bond rotation is fast on the NMR timescale, and the two N-methyl groups become chemically equivalent. This results in a single, time-averaged sharp signal in the NMR spectrum.

By analyzing the line shape of the signals at different temperatures, the rate constants for the rotational process can be determined, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. unibas.it For N,N-dimethylbenzamide itself, this barrier is typically around 15-18 kcal/mol. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups and structural features.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its primary amine, tertiary amide, and substituted aromatic ring moieties.

Amino N-H Stretches: The primary amino group (-NH₂) gives rise to two distinct stretching vibrations in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching modes.

Amide I Band: This is one of the most characteristic bands in amides and appears in the 1700-1630 cm⁻¹ region. It is primarily due to the C=O stretching vibration (around 70-85% of the potential energy). nih.gov For a solid-state tertiary aromatic amide, this band is typically observed around 1630-1660 cm⁻¹.

Amide II Band: The Amide II band, which is prominent in secondary amides and arises from N-H in-plane bending and C-N stretching, is absent in tertiary amides like this compound because there is no hydrogen on the amide nitrogen.

Other Vibrations: Other notable vibrations include aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching from the methyl groups (2950-2850 cm⁻¹), and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3450 - 3500 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3350 - 3400 | Medium |

| Tertiary Amide | Amide I (C=O Stretch) | 1630 - 1660 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methyl Groups | C-H Stretch | 2850 - 2960 | Medium |

The precise frequencies of vibrational modes, particularly those involving N-H and C=O groups, are sensitive to intermolecular interactions, most notably hydrogen bonding. nih.govjchemrev.com In the condensed phase (solid state or concentrated solution), the amino group of one molecule can act as a hydrogen bond donor to the amide carbonyl oxygen of a neighboring molecule (N-H···O=C).

This intermolecular hydrogen bonding has predictable effects on the spectrum: researchgate.net

The N-H stretching frequencies of the amino group will shift to a lower wavenumber (a "red shift") and the absorption bands will become broader and more intense compared to the non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent). The magnitude of this shift is correlated with the strength of the hydrogen bond. jchemrev.com

The Amide I (C=O stretch) frequency will also experience a red shift upon hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened and elongated, lowering its vibrational frequency. The carbonyl stretching band can often be deconvoluted to show components corresponding to free and hydrogen-bonded carbonyl groups. rsc.org

By comparing the spectra of the compound in the solid state versus in a dilute solution of an inert solvent like CCl₄, the extent and nature of hydrogen bonding can be effectively investigated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. It provides information about the electronic transitions between molecular orbitals and the properties of chromophores within the molecule.

The UV-Vis absorption spectrum of this compound is primarily dictated by the substituted benzene ring, which acts as the principal chromophore. The electronic properties of this chromophore are significantly influenced by the presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing amide group (-CON(CH₃)₂), as well as the methyl substituents on the ring.

The key electronic transitions expected for this molecule are π → π* and n → π* transitions. The benzene ring itself gives rise to strong π → π* transitions. The amino and amide substituents introduce non-bonding electrons (n electrons) on the nitrogen and oxygen atoms, respectively, allowing for n → π* transitions. The interaction between the amino group's lone pair and the π-system of the ring, along with the carbonyl group, creates an intramolecular charge-transfer (ICT) character. This ICT is responsible for a strong absorption band at a longer wavelength.

In analogous compounds like 4-N,N-dimethylamino benzoic acid derivatives, a significant absorption band is observed which is attributed to a strongly mixed nπ/ππ transition. researchgate.net For 4-amino-N-[2-(diethylamino) ethyl]benzamide, a high-intensity band is attributed to an n → π* electronic transition, influenced by the auxochromic amino group and the carbonyl group. mdpi.com Based on these analogues, the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) are summarized below.

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| ~240-260 | ~10,000 - 15,000 | π → π |

| ~290-320 | ~15,000 - 25,000 | Intramolecular Charge Transfer (n → π) |

Note: This data is predictive and based on the analysis of structurally similar compounds.

The methyl groups at the 3 and 5 positions may cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effects and hyperconjugation.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This change is observed as a shift in the absorption or emission wavelength in the substance's spectrum. nih.gov Molecules that exhibit strong intramolecular charge-transfer (ICT) characteristics, like this compound, are often excellent candidates for solvatochromic studies.

The ground state of this molecule is less polar than its excited state. In the excited state, there is a greater separation of charge, with increased electron density on the electron-withdrawing amide end and a positive charge character on the electron-donating amino end. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. researchgate.net This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases. This is known as positive solvatochromism. researchgate.net

Conversely, some related amino-substituted aromatic compounds can exhibit negative solvatochromism, where the absorption moves to a shorter wavelength (blue shift) in polar solvents. mdpi.com The specific behavior depends on the relative dipole moments of the ground and excited states. By measuring the λmax in a series of solvents with varying polarities, one can construct a plot that correlates the absorption energy with a solvent polarity scale (e.g., the Reichardt ET(30) scale). This relationship allows the compound to be used as a probe for determining the local polarity of its environment, such as within polymer matrices or biological systems.

Table 2: Expected Solvatochromic Shifts for this compound

| Solvent | Polarity (ET(30)) | Predicted λmax (nm) | Spectral Shift |

| Hexane | 31.0 | ~285 | - |

| Toluene (B28343) | 33.9 | ~290 | Bathochromic |

| Dichloromethane (B109758) | 40.7 | ~305 | Bathochromic |

| Acetone | 42.2 | ~310 | Bathochromic |

| Ethanol | 51.9 | ~315 | Bathochromic |

| Methanol | 55.4 | ~320 | Bathochromic |

Note: The direction and magnitude of the shift are predictive, illustrating the principle of positive solvatochromism.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds. HRMS provides highly accurate mass measurements, allowing for the determination of elemental composition.

The first step in the mass spectrometric analysis of this compound is the determination of its exact molecular weight. High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with very high precision.

The elemental composition of this compound is C₁₂H₁₈N₂O.

Calculated Monoisotopic Mass: 206.1419 g/mol

An HRMS experiment would be expected to yield a mass value that matches this calculated mass to within a few parts per million (ppm), confirming the elemental formula.

The fragmentation of this molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely follow pathways characteristic of substituted N,N-dimethylbenzamides. chegg.comchegg.com Key fragmentation steps include:

α-Cleavage: Loss of a methyl radical (•CH₃) from the N,N-dimethylamino group is less common but possible. A more significant α-cleavage is the loss of the entire dimethylamino group.

McLafferty Rearrangement: Not applicable as there are no γ-hydrogens.

Cleavage of the Amide C-N Bond: A major fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the amide nitrogen, leading to the formation of a benzoyl-type cation.

Fragmentation of the Aromatic Ring: Subsequent fragmentation of the benzoyl cation can lead to the loss of carbon monoxide (CO).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 206 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | M⁺ - •N(CH₃)₂ (Loss of dimethylamino radical) |

| 134 | [C₉H₁₂N]⁺ | nih.gov⁺ - CO (Loss of carbon monoxide) |

| 77 | [C₆H₅]⁺ | A common fragment for substituted benzenes, though less likely to be prominent here due to substituents. |

Note: These fragmentation pathways are predicted based on the known behavior of similar aromatic amides. chegg.comchegg.com

Mass spectrometry is highly effective for monitoring the progress of the synthesis of this compound. For instance, in a synthesis involving the amidation of 4-amino-3,5-dimethylbenzoic acid, a researcher could use Liquid Chromatography-Mass Spectrometry (LC-MS). By monitoring the ion currents corresponding to the starting material's mass and the product's mass (m/z 207 for [M+H]⁺), the reaction's progression towards completion can be tracked in real-time.

Furthermore, MS is crucial for assessing the purity of the final compound. The mass spectrum will readily reveal the presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, as distinct peaks with different mass-to-charge ratios. The high sensitivity of MS allows for the detection of even trace amounts of contaminants that might be missed by other techniques.

X-ray Crystallography of this compound Single Crystals

While no published crystal structure for this compound currently exists in open crystallographic databases, its solid-state structure can be predicted based on the analysis of closely related analogues like ethyl 4-aminobenzoate (B8803810) and other substituted benzamides. researchgate.net

A single-crystal X-ray diffraction experiment would provide precise information on bond lengths, bond angles, and torsion angles. Key structural features of interest would include:

Planarity: The degree of planarity between the benzene ring and the amide group. Steric hindrance from the ortho-methyl groups (at positions 3 and 5) might cause the amide group to twist out of the plane of the aromatic ring.

Bond Lengths: The C-N bond length of the amino group and the C(ring)-C(carbonyl) bond length would provide insight into the extent of electronic delocalization and conjugation. The C-N bond of the amino group is expected to be shorter than a typical single bond due to resonance with the ring.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric or non-centrosymmetric space groups. |

| Key Bond Length (Å) | C(ring)-NH₂: ~1.37 Å | Shorter than a standard C-N single bond (~1.47 Å) due to resonance. |

| Key Bond Length (Å) | C=O: ~1.24 Å | Typical double bond length. |

| Key Torsion Angle (°) | C(ring)-C(ring)-C(O)-N: 15-30° | Expected twist due to steric hindrance from ortho-methyl groups. |

| Dominant Intermolecular Forces | N-H···O=C Hydrogen Bonds | Primary interaction driving crystal packing. |

Note: These parameters are hypothetical and based on structural data from similar molecules found in the Cambridge Structural Database.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific, detailed experimental data on the solid-state structure of this compound is not publicly available. No published studies providing single-crystal X-ray diffraction data, which is essential for a definitive analysis of molecular conformation, packing, and non-covalent interactions, could be located for this specific compound.

The user's request for an article structured around the elucidation of solid-state molecular conformation, hydrogen bonding, and co-crystal formation requires detailed, experimentally determined crystallographic data, including atomic coordinates, unit cell dimensions, and bond lengths/angles. Without such data, a scientifically accurate and thorough article with the specified detailed findings and data tables cannot be generated.

Information was sought for the target compound and its closest structural analogues, including 4-amino-N,N-dimethylbenzamide and 4-amino-3,5-dimethylbenzamide. While these compounds are documented in chemical catalogs, no peer-reviewed research containing their crystal structures was found.

Therefore, it is not possible to provide the requested article while adhering to the strict requirements for scientific accuracy and detailed research findings based on existing, verifiable data. An attempt to write the article would rely on speculation and generalizations from distantly related molecules, which would not meet the specified quality standards.

No Publicly Available Research Found on the Theoretical and Computational Chemistry of this compound

A comprehensive search of publicly available scientific literature and databases has revealed no specific theoretical or computational chemistry studies focused on the compound this compound. Consequently, it is not possible to provide a detailed article on its quantum chemical calculations or molecular dynamics simulations as outlined in the user's request.

The requested article structure, focusing on Density Functional Theory (DFT) for electronic and spectroscopic predictions, conformational analysis, reaction pathway prediction, and Molecular Dynamics (MD) simulations to investigate its dynamic behavior and intermolecular interactions, requires specific research data that does not appear to have been published for this particular molecule.

While computational chemistry is a powerful tool for investigating the properties of novel compounds, the execution of such studies—including DFT calculations and MD simulations—is a complex process that requires significant computational resources and expertise. The results of these studies are typically disseminated through peer-reviewed scientific journals. The absence of such publications for this compound indicates that this specific molecule has likely not been the subject of in-depth theoretical investigation, or the results of any such research have not been made public.

Therefore, the detailed research findings and data tables requested for each subsection of the article cannot be generated without the underlying scientific research. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry of 4 Amino N,n,3,5 Tetramethylbenzamide

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important process in drug discovery and development that seeks to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure of a lead compound, such as 4-amino-N,N,3,5-tetramethylbenzamide, and observing the corresponding changes in its biochemical effects, researchers can identify key structural features, or pharmacophores, that are essential for its activity. This understanding allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

The prediction of how this compound and its analogues will interact with biological targets is facilitated by the calculation of various computational descriptors. These descriptors quantify different aspects of a molecule's physicochemical properties and can be broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These descriptors are fundamental to a molecule's ability to engage in electrostatic interactions, including hydrogen bonding and polar contacts, with a biological target. For this compound analogues, key electronic descriptors would include:

Partial Atomic Charges: The distribution of electron density across the molecule, particularly around the amino group, the amide linkage, and the aromatic ring, will dictate the potential for electrostatic interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum chemical parameters provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Steric Descriptors: The size and shape of a molecule are critical for its ability to fit into a binding pocket. Steric descriptors help to define the three-dimensional properties of the this compound scaffold and its analogues.

Sterimol Parameters: These parameters (L, B1, B5) provide a more detailed description of the dimensions of specific substituents, which is crucial when exploring modifications to the tetramethylbenzamide core.

Hydrophobic Descriptors: The hydrophobicity of a molecule is a major determinant of its pharmacokinetic properties, such as membrane permeability and plasma protein binding, as well as its interactions with hydrophobic pockets in a receptor.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity and can be calculated using various computational methods.

Molecular Lipophilicity Potential (MLP): This descriptor provides a more detailed 3D map of the hydrophobic and hydrophilic regions on the molecular surface.

Topological Descriptors: Also known as 2D descriptors, these are derived from the two-dimensional representation of the molecule and encode information about its size, shape, and degree of branching.

Molecular Connectivity Indices (e.g., Chi indices): These indices reflect the degree of branching and connectivity of atoms within the molecule.

Wiener Index and Balaban Index: These are distance-based topological indices that provide information about the compactness of the molecular structure.

A hypothetical table of computational descriptors for a series of this compound analogues is presented below. The variation in these descriptors upon substitution at different positions of the benzamide (B126) scaffold would be correlated with changes in biological activity to build a predictive SAR model.

| Compound ID | R1 | R2 | Molecular Weight | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| 1 | H | H | 206.28 | 2.5 | 3.1 | -5.8 | -0.5 |

| 2 | F | H | 224.27 | 2.6 | 3.5 | -5.9 | -0.7 |

| 3 | Cl | H | 240.73 | 3.0 | 3.6 | -6.0 | -0.8 |

| 4 | H | CH3 | 220.31 | 2.9 | 3.0 | -5.7 | -0.4 |

| 5 | H | OCH3 | 236.31 | 2.4 | 3.3 | -5.6 | -0.3 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) analysis takes the principles of SAR a step further by developing mathematical models that quantitatively correlate the computational descriptors of a series of compounds with their measured biological activities. These models can then be used to predict the activity of novel, unsynthesized analogues.

For this compound analogues, a QSAR study in a non-clinical context, such as enzyme inhibition or receptor binding, would involve the following steps:

Data Set Selection: A series of analogues with structural diversity and a significant range of biological activities would be chosen.

Descriptor Calculation: A wide range of the computational descriptors discussed in the previous section would be calculated for each analogue.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSAR model for the inhibition of a target enzyme by this compound analogues might take the form of the following MLR equation:

pIC50 = 0.75 * LogP - 0.23 * LUMO + 0.05 * Molecular_Volume + 2.54

In this hypothetical model:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity.

The positive coefficient for LogP suggests that increased hydrophobicity is beneficial for activity, perhaps due to favorable interactions with a hydrophobic pocket in the enzyme.

The negative coefficient for LUMO energy indicates that a lower LUMO energy, corresponding to a better electron acceptor, enhances inhibitory activity.

The positive coefficient for Molecular_Volume suggests that larger molecules within a certain range may have better binding affinity.

The following table presents hypothetical data that could be used to generate such a QSAR model, including the calculated descriptor values and the experimentally determined biological activity for a series of this compound analogues.

| Compound ID | R1 | R2 | LogP | LUMO (eV) | Molecular Volume (ų) | pIC50 |

| 1 | H | H | 2.5 | -0.5 | 210 | 5.2 |

| 2 | F | H | 2.6 | -0.7 | 215 | 5.6 |

| 3 | Cl | H | 3.0 | -0.8 | 225 | 6.1 |

| 4 | H | CH3 | 2.9 | -0.4 | 228 | 5.9 |

| 5 | H | OCH3 | 2.4 | -0.3 | 230 | 5.5 |

| 6 | Br | H | 3.2 | -0.9 | 230 | 6.4 |

| 7 | H | CF3 | 3.3 | -1.0 | 235 | 6.7 |

| 8 | NO2 | H | 2.3 | -1.2 | 220 | 6.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Such QSAR models are invaluable tools in the early stages of drug discovery. They provide a quantitative framework for understanding the SAR of a chemical series, help prioritize the synthesis of new analogues, and ultimately accelerate the identification of promising drug candidates. The application of these computational methods to this compound and its analogues holds significant potential for the development of novel therapeutic agents.

Molecular and Biochemical Interactions of 4 Amino N,n,3,5 Tetramethylbenzamide in Vitro and in Silico Studies

Enzyme-Substrate/Inhibitor Interactions

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. sigmaaldrich.com Aromatic amines and phenols are common substrates for HRP. nih.gov The reaction mechanism typically involves the enzyme cycling through two oxidized intermediates, Compound I and Compound II. cdnsciencepub.comresearchgate.net

For substituted anilines, the rate of oxidation by HRP is highly dependent on the nature and position of the substituents on the aromatic ring. cdnsciencepub.comresearchgate.netcdnsciencepub.com Kinetic studies on various monosubstituted anilines have shown that the reaction involves the aromatic amine donating an electron to the enzyme's active site, often accompanied by the loss of a proton. cdnsciencepub.comresearchgate.net The Hammett equation, which relates reaction rates to substituent electronic properties, has been used to demonstrate that electron-donating groups generally increase the rate of oxidation. cdnsciencepub.comresearchgate.net

Table 1: Hammett Equation Parameters for the Oxidation of Substituted Anilines by Horseradish Peroxidase Compound II Data based on analogous compounds.

| Parameter | Value | Interpretation |

|---|

Microbial systems are known to metabolize a wide variety of aromatic compounds, including N-substituted amides. dntb.gov.uaoup.com The biotransformation of such molecules often begins with the hydrolysis of the amide bond by amidase enzymes, yielding a carboxylic acid and an amine. nih.govresearchgate.net

For 4-amino-N,N,3,5-tetramethylbenzamide, a plausible initial biotransformation step in a microbial system would be the hydrolytic cleavage of the amide bond to produce 4-amino-3,5-dimethylbenzoic acid and dimethylamine (B145610). This reaction would be catalyzed by an amidase or a similar hydrolase. Following this, the resulting aromatic acid could undergo further degradation, potentially involving ring hydroxylation and subsequent cleavage by dioxygenase enzymes, a common pathway in the microbial degradation of aromatic compounds. nih.gov

Studies on the degradation of N,N-diethyl-m-toluamide (DEET) by Pseudomonas putida have shown that the primary degradation pathway begins with the hydrolysis of the amide bond to form 3-methylbenzoate (B1238549) and diethylamine. researchgate.net This provides a strong precedent for the predicted initial biotransformation of this compound.

Table 2: Predicted Biotransformation Pathway of this compound in Microbial Systems Pathway is hypothetical and based on studies of related compounds.

| Step | Reaction | Enzyme Class | Predicted Metabolites |

|---|---|---|---|

| 1 | Amide Hydrolysis | Amidase/Hydrolase | 4-amino-3,5-dimethylbenzoic acid and Dimethylamine |

| 2 | Aromatic Ring Oxidation | Dioxygenase | Hydroxylated aromatic intermediates |

The benzamide (B126) scaffold is a recognized pharmacophore that can interact with various protein targets. nih.govunair.ac.idscialert.net One such class of targets is the tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. nih.gov Tankyrase inhibitors have been developed based on the benzamide structure, and these inhibitors typically bind to either the nicotinamide (B372718) or the adenosine (B11128) binding pocket of the enzyme's catalytic domain. acs.orgnih.gov

Molecular docking studies of benzamide derivatives with tankyrases have provided insights into the key interactions that govern binding affinity. nih.govacs.org These interactions often involve hydrogen bonds with amino acid residues in the binding pocket and hydrophobic interactions with the surrounding protein surface. A structure-guided hybridization approach has been used to develop potent tankyrase inhibitors with high target affinity. acs.org

While no specific docking studies for this compound with tankyrases are available, its benzamide core suggests that it could potentially bind to these enzymes. The substitution pattern on the benzene (B151609) ring would influence its binding affinity and selectivity. In silico molecular docking could be employed to predict the binding mode and estimate the binding energy of this compound to the active site of tankyrases.

Table 3: Example of Docking Scores for Benzamide-Based Tankyrase Inhibitors Data is for illustrative purposes and represents related benzamide scaffolds, not the subject compound.

| Compound Scaffold | Target | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Benzo cdnsciencepub.comarchivepp.comthieno[3,2-d]pyrimidin-4-one | TNKS-2 | -9.5 to -10.5 | Gly, Ser, Tyr |

Kinetic studies are essential for characterizing the interaction between a compound and an enzyme, including determining whether the compound acts as an inhibitor or an activator and its potency (e.g., IC50 or Ki value). wikipedia.orglibretexts.org For compounds with a benzamide core, enzyme inhibition has been a widely studied phenomenon. For instance, 3-substituted benzamides have been shown to be competitive inhibitors of poly(ADP-ribose) synthetase, with Ki values in the low micromolar range. acs.org

Should this compound act as an enzyme inhibitor, its inhibitory mechanism and potency would need to be determined experimentally. This would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound and the enzyme's substrate. The data would then be fitted to kinetic models to determine parameters such as the Michaelis-Menten constant (Km) and the inhibition constant (Ki).

Table 4: Illustrative Enzyme Inhibition Data for Substituted Benzamides Data is for analogous compounds and different enzyme systems.

| Compound | Enzyme Target | Inhibition Type | Potency (Ki or IC50) |

|---|---|---|---|

| 3-Aminobenzamide | Poly(ADP-ribose) synthetase | Competitive | 1.8 µM (Ki) acs.org |

Interaction with Other Biomolecules

Beyond enzymes, small molecules can interact with other essential biomolecules, such as nucleic acids and lipids, which can have significant biological implications.

The interaction of small molecules with DNA can occur through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions. researchgate.netnih.gov Studies on benzamide have indicated that it can bind to DNA. nih.gov X-ray crystallographic analysis of a complex between 9-ethyladenine (B1664709) and benzamide revealed specific hydrogen bonding between an amide hydrogen and the N-3 of adenine, suggesting a potential mode of interaction with nucleic acids. nih.gov The binding of a labeled benzamide derivative to DNA was found to be significantly higher for coenzymic DNA associated with poly(ADP-ribose) polymerase. nih.gov It is therefore conceivable that this compound could also interact with DNA, likely through hydrogen bonding and potentially hydrophobic interactions involving its tetramethylated ring.

Table 5: Summary of Potential Interactions with Biomolecules Interactions are predicted based on the chemical structure and studies of related compounds.

| Biomolecule | Predicted Mode of Interaction | Key Structural Features Involved |

|---|---|---|

| Nucleic Acids (DNA) | Groove binding, Hydrogen bonding | Amide group, Aromatic ring |

Modulation of Cellular Pathways (In Vitro, using non-human cell lines)

There is no available research on the effects of this compound on cellular pathways in any non-human cell lines.

Chromogenic Properties and Applications as Biochemical Probes

Information regarding the chromogenic properties of this compound and its potential applications as a biochemical probe could not be located in the public domain.

Mechanism of Action Studies (Non-Clinical Cellular and Subcellular Levels)

Elucidation of Molecular Pathways Affected by this compound in Model Systems

No studies have been published that elucidate the molecular pathways affected by this specific compound.

Intracellular Localization and Distribution Studies

There is no available data on the intracellular localization and distribution of this compound.

Investigation of Antioxidant or Redox Activity

No investigations into the antioxidant or redox activity of this compound have been documented in scientific literature.

Advanced Analytical Methods for Detection and Quantification of 4 Amino N,n,3,5 Tetramethylbenzamide

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a compound like 4-amino-N,N,3,5-tetramethylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable, especially when coupled with mass spectrometry.

High-performance liquid chromatography is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an HPLC method would involve the optimization of several key parameters to achieve a robust and sensitive separation.

A reversed-phase HPLC method is generally the most suitable approach for aromatic amines. thermofisher.comnih.gov In this mode, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water (often with a pH modifier like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be appropriate. thermofisher.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure a timely elution and good peak shape.

Detection is a critical aspect of HPLC analysis. Given the presence of an aromatic ring in this compound, a UV-Vis detector would be a primary choice, monitoring the absorbance at a wavelength where the compound exhibits a strong response. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector could also be employed, either by exploiting the native fluorescence of the compound or by derivatization with a fluorescent tag. nih.gov

Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be made amenable to GC analysis through a derivatization step. researchgate.net Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and detection sensitivity. publisso.de

Common derivatizing agents for aromatic amines include acylating agents (e.g., heptafluorobutyric anhydride) or silylating agents. publisso.descilit.com The resulting derivatives are typically more volatile and less polar, allowing for their separation on a standard nonpolar or moderately polar GC column (e.g., a fused silica (B1680970) capillary column coated with a polysiloxane stationary phase).

The GC oven temperature would be programmed to ramp up during the analysis to ensure the elution of the derivatized analyte in a reasonable time with good peak shape. Detection can be achieved using a flame ionization detector (FID), which provides a general response to organic compounds, or a more selective detector like a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds. researchgate.net

Hypothetical GC Method Parameters for a Derivatized Analyte

| Parameter | Condition |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) |

Coupling chromatography with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high sensitivity and specificity of mass detection. Both LC-MS and GC-MS are highly suitable for the trace analysis of this compound and its potential metabolites. nih.govoup.com

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar compounds like aromatic amines, typically forming protonated molecules ([M+H]+) in positive ion mode. nih.gov The mass spectrometer can then be operated in various modes, such as full scan to obtain mass spectra for structural elucidation, or selected ion monitoring (SIM) and multiple reaction monitoring (MRM) for highly sensitive and selective quantification. shimadzu.com

GC-MS is equally powerful, particularly for the analysis of derivatized this compound. nih.govoup.com Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a characteristic fragmentation pattern that serves as a fingerprint for the compound, aiding in its identification. scilit.com Similar to LC-MS, GC-MS can be operated in SIM or MRM mode for trace-level quantification. nih.gov

The high sensitivity of these techniques makes them ideal for metabolomics studies, where the goal is to identify and quantify the byproducts of metabolic processes involving this compound in biological systems.

Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| MRM Transition (Hypothetical) | Precursor Ion (e.g., [M+H]+) → Product Ion |

| Collision Energy | Optimized for the specific transition |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays offer alternative or complementary methods for the detection and quantification of this compound, often with the advantages of simplicity, speed, and high throughput.

Colorimetric assays are based on the measurement of light absorption by a colored compound in solution. For aromatic amines, colorimetric methods can be developed based on their redox properties or their ability to undergo specific chemical reactions to form colored products. jst.go.jp

One potential approach involves the reaction of the primary amino group of this compound with a chromogenic reagent. For instance, coupling reactions with diazonium salts can produce intensely colored azo dyes, a principle widely used in the analysis of aromatic amines. researchgate.net Another possibility is the use of reagents that undergo a color change upon reaction with amines, such as quinones or other oxidizing agents. jst.go.jp The intensity of the resulting color, measured with a spectrophotometer at the wavelength of maximum absorbance, would be proportional to the concentration of the analyte.

The development of such an assay would require careful optimization of reaction conditions, including pH, temperature, reaction time, and reagent concentrations, to ensure a stable and reproducible color formation. nih.gov

Fluorescence-based methods are generally more sensitive than colorimetric assays. rsc.org These methods can be based on the intrinsic fluorescence of the analyte or on the formation of a fluorescent derivative. Many aromatic amines exhibit native fluorescence due to their conjugated π-electron systems, and this property can be exploited for direct quantification using a spectrofluorometer. nih.gov

For even greater sensitivity and selectivity, derivatization with a fluorogenic reagent can be employed. researchgate.net These reagents are typically non-fluorescent themselves but react with the primary amino group of this compound to form a highly fluorescent product. researchgate.net The increase in fluorescence intensity is then measured and correlated with the analyte concentration. This approach can lead to very low detection limits, often in the nanomolar range. rsc.org

The choice of excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference from other sample components. The development of a fluorescence-based assay would involve selecting an appropriate fluorogenic reagent and optimizing the derivatization reaction and measurement parameters.

Potential Fluorescence Properties

| Property | Description |

| Excitation Wavelength (λex) | The wavelength of light absorbed by the fluorophore. |

| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

Potential Applications in Non Clinical Research and Material Science

Chemical Biology Tools and Probes

The structural features of 4-amino-N,N,3,5-tetramethylbenzamide suggest its potential as a scaffold for the development of chemical biology tools.

Development of this compound as a Reporter Molecule in Biochemical Assays

A reporter molecule in a biochemical assay is a substance that can be readily detected, and its signal is often linked to the activity of a specific enzyme or the presence of a particular molecule. For this compound to function as a reporter, it would likely need to be chemically modified to incorporate a fluorophore or a chromophore. The primary amino group could serve as a handle for such modifications. For instance, it could be diazotized and coupled with a fluorescent moiety. The N,N-dimethylamide and the two methyl groups on the benzene (B151609) ring might influence the photophysical properties of the resulting conjugate, potentially affecting its quantum yield and Stokes shift.

Hypothetical Reporter Molecule Development

| Step | Description | Potential Outcome |

| 1. Diazotization | Reaction of the 4-amino group with nitrous acid to form a diazonium salt. | A reactive intermediate. |

| 2. Azo Coupling | Reaction of the diazonium salt with an electron-rich aromatic compound (e.g., a phenol (B47542) or aniline (B41778) derivative with fluorescent properties). | A fluorescent azo dye where the spectral properties could be modulated by the tetramethylbenzamide core. |

| 3. Assay Integration | The modified compound could be used as a substrate for an enzyme, where cleavage of a specific bond would lead to a change in fluorescence or color. | A quantitative measure of enzyme activity. |

Application as a Ligand for Affinity Chromatography

In affinity chromatography, a ligand that specifically binds to a target molecule is immobilized on a solid support. The amino group of this compound provides a straightforward point of attachment to an activated chromatography matrix, such as NHS-activated sepharose. The benzamide (B126) portion of the molecule could then act as the binding ligand. While there is no specific documented evidence of this compound being used for this purpose, substituted benzamides are known to interact with various biological targets. The specificity and affinity of such a ligand would need to be empirically determined for any given target protein.

Materials Science Applications

The bifunctional nature of this compound (an amino group and an aromatic ring) suggests potential applications in polymer chemistry and materials science.

Use as a Monomer in Polymer Synthesis

The primary amino group allows this compound to be used as a monomer in the synthesis of various polymers. For example, it could be incorporated into polyamides, polyimides, or polyurethanes. The bulky tetramethyl-substituted phenyl ring would likely impact the properties of the resulting polymer, potentially increasing its thermal stability, altering its solubility, and affecting its mechanical properties by introducing rigidity and steric hindrance.

Potential Polymerization Reactions

| Polymer Type | Co-monomer | Resulting Polymer Properties (Hypothetical) |

| Polyamide | A dicarboxylic acid or diacyl chloride. | Increased rigidity and potentially higher glass transition temperature due to the substituted aromatic ring. |

| Polyimide | A dianhydride. | Enhanced thermal stability and chemical resistance. |

| Polyurethane | A diisocyanate. | Introduction of aromatic character into the polyurethane backbone. |

Incorporation into Functional Materials (e.g., Sensors, Dyes, Optical Materials)

The aromatic nature of this compound makes it a candidate for incorporation into functional materials. After suitable modification, it could be used in the development of sensors, dyes, or optical materials. For instance, the amino group could be functionalized to create a molecule that changes its fluorescence properties upon binding to a specific analyte, forming the basis of a chemical sensor. As a component of a dye, the substituted benzene ring could influence the color and stability of the molecule.

Synthetic Intermediates

Perhaps the most plausible current application of this compound is as a synthetic intermediate or building block in organic synthesis. The primary amino group can be readily transformed into a wide range of other functional groups (e.g., via diazotization, acylation, alkylation), allowing for the construction of more complex molecules. The substituted benzamide core provides a rigid scaffold onto which further chemical diversity can be built. For example, it could be a precursor in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where a substituted benzamide moiety is required.

Role of this compound as a Building Block for Complex Molecules

There is currently no available scientific literature detailing the use of this compound as a specific building block in the synthesis of more complex molecules. While substituted aminobenzamides, in general, are a class of compounds utilized in organic synthesis, research explicitly describing the incorporation of the this compound scaffold into larger, more complex structures could not be identified.

The reactivity of the amino group and the aromatic ring could theoretically allow for its use in various synthetic transformations. For instance, the amino group could undergo diazotization followed by substitution, or participate in condensation and coupling reactions. The aromatic ring itself could be subject to further electrophilic substitution, although the existing methyl and amide groups would influence the position of new substituents. However, without specific studies on this compound, any discussion of its potential as a building block remains speculative.

Table 1: Hypothetical Reactions for this compound as a Building Block

| Reaction Type | Potential Product Class | Notes |

| Acylation of Amino Group | Substituted Amides | The primary amino group could be acylated to introduce new functional groups. |

| Diazotization of Amino Group | Azo Compounds, Halogenated Arenes | A standard transformation for aromatic amines to introduce a variety of substituents. |

| Buchwald-Hartwig Amination | N-Aryl or N-Heteroaryl Products | The amino group could be coupled with aryl or heteroaryl halides. |

| Electrophilic Aromatic Substitution | Further Substituted Benzene Derivatives | The positions of further substitution would be directed by the existing groups. |

This table is illustrative of the potential reactivity of the functional groups present in this compound and is not based on published research for this specific compound.

Catalytic Applications in Organic Transformations

No documented instances of this compound being used as a catalyst or a ligand in catalytic systems for organic transformations were found in the reviewed scientific literature. The structural features of the molecule, such as the tertiary amide and the primary amine, could potentially allow it to act as a ligand for a metal center in a catalyst, or the amino group could participate in organocatalysis.

For example, related aminobenzamide structures have been explored as directing groups in transition-metal-catalyzed C-H activation reactions, where the amide functionality coordinates to the metal center and directs the catalytic transformation to a specific position on the aromatic ring. It is conceivable that this compound could be investigated for similar purposes. However, at present, there are no published studies to support this.

Table 2: Potential, Unverified Catalytic Roles for this compound

| Catalysis Type | Potential Role | Rationale |

| Transition Metal Catalysis | Ligand | The nitrogen and oxygen atoms of the amide and the amino group could coordinate to a metal center. |

| Organocatalysis | Basic Catalyst | The amino group could act as a Brønsted-Lowry or Lewis base to activate substrates. |

| Directing Group | C-H Activation | The amide group could chelate to a metal and direct functionalization of the aromatic ring. |

This table outlines hypothetical catalytic applications based on the functional groups of this compound and is not supported by existing experimental data for this compound.

Future Directions and Research Gaps in 4 Amino N,n,3,5 Tetramethylbenzamide Research

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of highly substituted benzamides like 4-amino-N,N,3,5-tetramethylbenzamide often relies on traditional methods that may have limitations in terms of efficiency, selectivity, and environmental impact. Future research should focus on developing more advanced and sustainable synthetic routes.

A significant area for exploration is the use of transition-metal-catalyzed C-H bond functionalization. acs.org These methods offer a more atom-economical approach by directly modifying existing C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org For instance, developing palladium or copper-catalyzed systems could enable the direct amidation of a 3,5-dimethylaniline (B87155) derivative, providing a more efficient pathway to the core structure. acs.orgmdpi.com Research into greener catalysis, potentially using plant-based biocatalysts, could also lead to more environmentally friendly and cost-effective production methods. researchgate.net

Furthermore, the exploration of novel coupling reagents and catalytic systems is warranted. While traditional methods might involve acyl chlorides, newer protocols using reagents like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt for different transformations could inspire novel synthetic designs. researchgate.net The development of one-pot procedures and microwave-assisted synthesis could significantly shorten reaction times and improve yields. mdpi.com

Table 1: Potential Catalytic Systems for Novel Synthesis Routes

| Catalytic System | Proposed Reaction Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / Ligand | Directed C-H Amidation | High regioselectivity, reduced waste | Ligand design for specific substrate activation |

| Copper(I) Iodide / Biocatalyst | Ullmann-type Coupling | Mild reaction conditions, sustainability | Catalyst stability and reusability |

| Iridium(III) Complexes | C-H Amination | Late-stage functionalization applicability | Broadening substrate scope |

Deepening Understanding of Molecular Recognition and Interactions

The specific arrangement of functional groups in this compound—the amino group, the amide linkage, and the methyl groups—suggests a rich potential for intermolecular interactions that remains largely unexplored. A deeper understanding of its molecular recognition capabilities is essential for any future applications.

Future studies should employ a combination of experimental and computational methods to probe these interactions. Techniques such as X-ray crystallography can provide precise information on solid-state packing and hydrogen bonding networks. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) can quantify the strength and thermodynamics of binding to other molecules, including synthetic receptors like cucurbit[n]urils or cyclodextrins. nih.govtrinity.edu

Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, can offer insights into the non-covalent interactions (NCI) that govern molecular assembly, such as van der Waals forces and steric repulsions. mdpi.commdpi.com These studies can help elucidate how the molecule's shape and electronic properties influence its interaction with potential binding partners, which is a critical step in designing materials or systems with specific recognition properties. mdpi.com

Development of Advanced Analytical Tools for Complex Matrices